molecular formula C10H8BrNO B6209723 7-bromo-5-methoxyisoquinoline CAS No. 2708291-98-7

7-bromo-5-methoxyisoquinoline

Cat. No. B6209723
CAS RN: 2708291-98-7
M. Wt: 238.1
InChI Key:
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Description

7-Bromo-5-methoxyisoquinoline (7-Br-5-MeOIQ) is an isoquinoline derivative isolated from a variety of plant species, such as the roots of the plant Erythrina indica. It has been used in scientific research in various fields, including neuroscience, pharmacology, and biochemistry. 7-Br-5-MeOIQ is a highly potent and selective agonist of the serotonin 5-HT2A receptor, and has been used to study the effects of serotonin on the brain. In addition, 7-Br-5-MeOIQ has been used in research on the effects of serotonin on the cardiovascular system, as well as to study the effects of serotonin on behavior and learning.

Scientific Research Applications

7-bromo-5-methoxyisoquinoline has been used in scientific research to study the effects of serotonin on the brain. It has been used to study the effects of serotonin on behavior, learning, and memory, as well as to study the effects of serotonin on the cardiovascular system. In addition, 7-bromo-5-methoxyisoquinoline has been used in research on the effects of serotonin on the central nervous system, and to study the effects of serotonin on the endocrine system.

Mechanism of Action

7-bromo-5-methoxyisoquinoline is an agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor and activates it, leading to the release of serotonin. This activation of the 5-HT2A receptor leads to a variety of downstream effects, including changes in behavior, learning, and memory.
Biochemical and Physiological Effects
7-bromo-5-methoxyisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in behavior, learning, and memory. It has also been shown to have an anxiolytic effect, and to reduce the stress response. In addition, 7-bromo-5-methoxyisoquinoline has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-5-methoxyisoquinoline in lab experiments include its high potency and selectivity for the 5-HT2A receptor, as well as its high yield and reproducibility in the synthesis process. However, there are some limitations to using 7-bromo-5-methoxyisoquinoline in lab experiments. For example, it is not approved for use in humans, and its effects on humans have not been studied. In addition, it can be difficult to accurately measure the concentrations of 7-bromo-5-methoxyisoquinoline in the brain, due to its short half-life.

Future Directions

For research on 7-bromo-5-methoxyisoquinoline include further studies on its effects on the brain, including its effects on behavior, learning, and memory. In addition, further studies on its effects on the cardiovascular system and the endocrine system are needed. Additionally, further studies on its anti-inflammatory and antioxidant effects are needed. Finally, further studies on its safety and efficacy in humans are needed in order to evaluate its potential for use as a therapeutic agent.

Synthesis Methods

7-bromo-5-methoxyisoquinoline can be synthesized from the reaction of 5-methoxyisoquinoline with N-bromosuccinimide in the presence of pyridine. The reaction produces 7-bromo-5-methoxyisoquinoline, which can then be purified by column chromatography. The synthesis of 7-bromo-5-methoxyisoquinoline has been reported to be highly efficient and reproducible, with yields of up to 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-bromo-5-methoxyisoquinoline can be achieved through a multi-step process involving the bromination of 5-methoxyisoquinoline followed by a series of reactions to introduce the desired functional groups.", "Starting Materials": [ "5-methoxyisoquinoline", "bromine", "acetic acid", "sodium acetate", "sulfuric acid", "sodium hydroxide", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Bromination of 5-methoxyisoquinoline using bromine in acetic acid and sodium acetate as a catalyst to yield 7-bromo-5-methoxyisoquinoline", "Step 2: Reduction of the nitro group in 7-bromo-5-methoxyisoquinoline using palladium on carbon and hydrogen gas to yield 7-bromo-5-aminoisoquinoline", "Step 3: Diazotization of 7-bromo-5-aminoisoquinoline using sulfuric acid and sodium nitrite to yield 7-bromo-5-diazoisoquinoline", "Step 4: Coupling of 7-bromo-5-diazoisoquinoline with methyl iodide in the presence of copper powder and sodium hydroxide to yield 7-bromo-5-methoxyisoquinoline" ] }

CAS RN

2708291-98-7

Product Name

7-bromo-5-methoxyisoquinoline

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

0

Origin of Product

United States

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